molecular formula C15H15N5OS B2427549 N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide CAS No. 1394783-56-2

N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide

Cat. No. B2427549
CAS RN: 1394783-56-2
M. Wt: 313.38
InChI Key: OZSXGRQNCWAZLJ-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide is a chemical compound with potential applications in scientific research. It is a small molecule that has been synthesized in the laboratory and has been shown to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide is not fully understood. However, it is thought to act as an inhibitor of certain enzymes and receptors in the body. It may also have other mechanisms of action that have not yet been discovered.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide has been shown to have interesting biochemical and physiological effects. It has been found to inhibit the activity of glyoxalase I, which is involved in the detoxification of reactive aldehydes. This may have implications for the treatment of diseases such as diabetes, which is characterized by the accumulation of reactive aldehydes in the body. It has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. This may have implications for the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it useful for studying the effects of drugs on intracellular enzymes and receptors. However, one limitation is that it may have off-target effects on other enzymes and receptors in the body, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide. One direction is to further investigate its mechanism of action and its effects on various enzymes and receptors in the body. Another direction is to explore its potential as a therapeutic agent for the treatment of diseases such as diabetes and neurological disorders. Additionally, it may be useful to investigate the structure-activity relationship of this compound and to synthesize analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide involves a series of chemical reactions. The starting materials are 3-mercapto-1,2,4-triazole and 3-bromo-5-methylbenzoic acid. These two compounds are reacted together using standard organic synthesis techniques to form the intermediate compound 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid. This intermediate is then reacted with cyanogen bromide to form the final product, N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide has potential applications in scientific research, particularly in the field of biochemistry. It has been shown to have interesting effects on various enzymes and receptors in the body. For example, it has been found to inhibit the activity of the enzyme glyoxalase I, which is involved in the detoxification of reactive aldehydes. It has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-17-13(20-19-10)11-3-2-4-12(7-11)14(21)18-15(8-16)5-6-22-9-15/h2-4,7H,5-6,9H2,1H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSXGRQNCWAZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiolan-3-yl)-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide

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